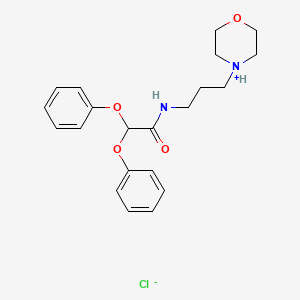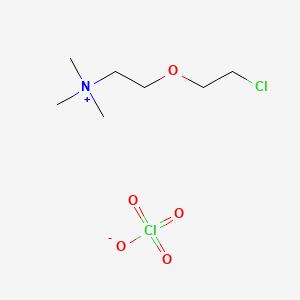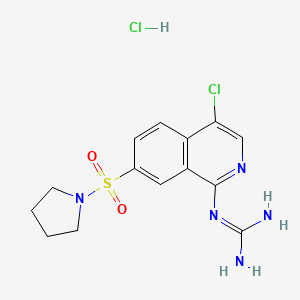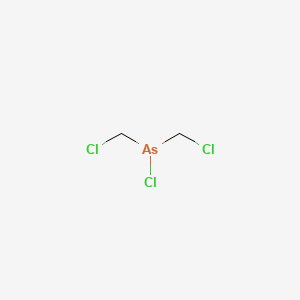
Arsine, chlorobis(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-bis(chloromethyl)arsane is an organoarsenic compound with the molecular formula C₂H₄AsCl₃.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro-bis(chloromethyl)arsane can be synthesized through the chloromethylation of arsenic-containing compounds. One common method involves the reaction of arsenic trichloride with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under acidic conditions and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of chloro-bis(chloromethyl)arsane follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Safety measures are crucial due to the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro-bis(chloromethyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives .
Wissenschaftliche Forschungsanwendungen
Chloro-bis(chloromethyl)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Research into its biological activity and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of chloro-bis(chloromethyl)arsane involves its interaction with molecular targets through its reactive chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved include the formation of adducts with proteins and nucleic acids, which can alter their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloromethylarsine
- Chloromethyl chloroarsine
- Bis(chloromethyl)chloroarsine
Uniqueness
Chloro-bis(chloromethyl)arsane is unique due to its specific arrangement of chlorine and arsenic atoms, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
56863-50-4 |
|---|---|
Molekularformel |
C2H4AsCl3 |
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
chloro-bis(chloromethyl)arsane |
InChI |
InChI=1S/C2H4AsCl3/c4-1-3(6)2-5/h1-2H2 |
InChI-Schlüssel |
XVZVJZMPYVTERO-UHFFFAOYSA-N |
Kanonische SMILES |
C(Cl)[As](CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


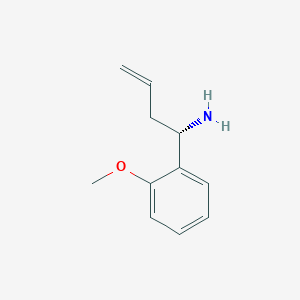


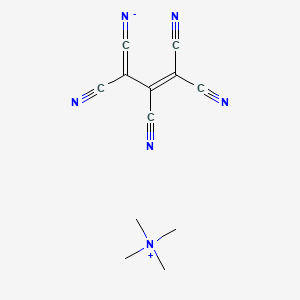
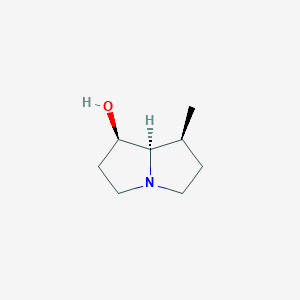
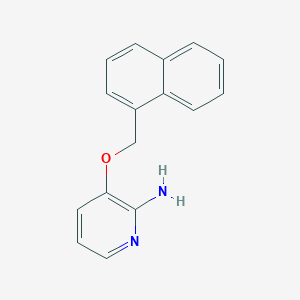


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
